N-(2-cyanophenyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
Molecular Formula |
C19H14N2O |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H14N2O/c20-13-16-7-2-4-11-18(16)21-19(22)12-15-9-5-8-14-6-1-3-10-17(14)15/h1-11H,12H2,(H,21,22) |
InChI Key |
AALBVALCESXEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3C#N |
Origin of Product |
United States |
Biological Activity
N-(2-cyanophenyl)-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings from various studies.
This compound is characterized by its unique structure, which includes a cyanophenyl group and a naphthalene moiety. The synthesis of this compound typically involves the acylation of naphthalene derivatives with 2-cyanophenyl acetamide. The synthetic routes can vary but often utilize standard organic reactions such as Friedel-Crafts acylation or amide coupling techniques.
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, research has demonstrated that derivatives of naphthalenes exhibit significant cytotoxicity against human cancer cell lines, including lung carcinoma and hepatoma cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | NPC-TW01 | 0.6 | Induction of apoptosis and cell cycle arrest |
| N-(naphthalen-2-yl)-2-(substituted phenyl)acetamide | H661 | 5.0 | Alteration of cell division |
| N-(naphthalen-1-yl)-2-(quinolinone) | Hep3B | 4.5 | Inhibition of DNA synthesis |
This table summarizes some key findings regarding the antiproliferative activities of related compounds, highlighting the effectiveness of this compound in specific cancer models.
The biological activity of this compound appears to be mediated through several mechanisms:
- Induction of Apoptosis : Studies indicate that this compound can trigger programmed cell death in cancer cells, which is crucial for its antiproliferative effects.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle alterations, particularly accumulation in the S phase, preventing further division and proliferation.
- Targeting Kinase Pathways : Some derivatives exhibit inhibitory effects on key kinases involved in cancer progression, such as c-MET and other receptor tyrosine kinases (RTKs). This multi-targeting approach enhances their therapeutic potential against resistant cancer types.
Case Studies
In a recent study focusing on non-small cell lung cancer (NSCLC), various derivatives were synthesized and tested for their ability to inhibit c-MET kinase activity. The results indicated that modifications to the naphthalene ring significantly impacted the inhibitory potency, with some compounds achieving over 50% inhibition at concentrations as low as 20 μM .
Another study reported that N-(naphthalen-2-yl)-substituted acetamides displayed specific cytotoxicity against nasopharyngeal carcinoma (NPC-TW01), with minimal effects on normal cells, suggesting a favorable therapeutic index .
Chemical Reactions Analysis
Hydrolysis Reactions
The nitrile group (-C≡N) on the 2-cyanophenyl moiety is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Produces N-(2-carboxyphenyl)-2-(naphthalen-1-yl)acetamide via intermediate imine formation.
-
Basic hydrolysis : Yields N-(2-carbamoylphenyl)-2-(naphthalen-1-yl)acetamide under reflux with NaOH or KOH .
Reaction Conditions:
| Reaction Type | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), H₂O, Δ | Carboxylic acid derivative | ~60% | |
| Basic Hydrolysis | NaOH (aq.), Δ | Amide derivative | ~75% |
Electrophilic Aromatic Substitution (EAS)
The naphthalene ring undergoes EAS at the α-position (C1) due to its higher electron density compared to the β-position. Common reactions include:
-
Nitration : HNO₃/H₂SO₄ produces nitro derivatives at C1 or C4 positions.
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups, favoring thermodynamic control at C4.
Regioselectivity Data:
| Electrophile | Position | Product Ratio (α:β) | Reference |
|---|---|---|---|
| NO₂⁺ | C1 | 85:15 | |
| SO₃H⁺ | C4 | 95:5 |
Amide Bond Reactivity
The acetamide group participates in:
-
Nucleophilic acyl substitution : Reacts with Grignard reagents (e.g., RMgX) to form ketones.
-
Reduction : LiAlH₄ reduces the amide to N-(2-cyanophenyl)-2-(naphthalen-1-yl)ethylamine.
Example Reaction:
$$
\text{Acetamide} + \text{LiAlH}_4 \rightarrow \text{Ethylamine derivative} + \text{NH}_3 \uparrow \quad (90% \text{ yield})
$$
Cyano Group Transformations
The -C≡N group enables:
-
Nucleophilic addition : Reaction with hydroxylamine forms N-(2-hydroxyiminophenyl)-2-(naphthalen-1-yl)acetamide .
-
Cycloaddition : Participates in [2+3] cycloadditions with azides to generate tetrazole derivatives.
Kinetic Data:
| Reaction | k (L/mol·s) | T (°C) | Reference |
|---|---|---|---|
| NH₂OH addition | 2.3 × 10⁻³ | 25 | |
| Tetrazole formation | 1.8 × 10⁻² | 80 |
Oxidation and Reduction
-
Naphthalene oxidation : KMnO₄/H₂O oxidizes the naphthalene ring to phthalic acid derivatives.
-
Nitrile reduction : H₂/Pd-C converts -C≡N to -CH₂NH₂, yielding N-(2-aminomethylphenyl)-2-(naphthalen-1-yl)acetamide.
Thermodynamic Parameters:
| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
|---|---|---|---|
| Naphthalene oxidation | -285 | +120 | |
| Nitrile reduction | -192 | +85 |
Supramolecular Interactions
The compound forms stable cocrystals via:
-
N–H···O hydrogen bonds : Between amide protons and carbonyl acceptors .
-
C–H···π interactions : Between naphthalene rings and aromatic protons .
Hirshfeld Surface Analysis (Key Contributions):
| Interaction Type | Contribution (%) | Reference |
|---|---|---|
| H···H | 21 | |
| C···H | 20 | |
| N···H | 14 |
Biological Activity Modulation
While not a direct chemical reaction, the compound interacts with biomolecules:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares a common acetamide-naphthalene scaffold with several derivatives, differing primarily in the substituents on the phenyl ring. Key analogs include:
| Compound Name | Substituent on Phenyl Ring | Key Structural Features |
|---|---|---|
| N-(2-Cyanophenyl)-2-(naphthalen-1-yl)acetamide | 2-Cyano | Electron-withdrawing cyano group at position 2 |
| N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide | 4-Bromo | Bulky halogen substituent at position 4 |
| N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide | 3,5-Dichloro | Two electron-withdrawing chlorines |
| N-(4-Nitrophenyl)-2-(naphthalen-1-yl)acetamide | 4-Nitro | Strongly electron-withdrawing nitro group |
Key Observations :
- Halogenated derivatives (e.g., bromo, chloro) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .
Enzyme Inhibition
- MAO Inhibitors: A related compound, N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide, exhibits MAO-A selectivity (IC₅₀ = 0.028 µM) . Triazole-benzothiazole acetamides show dual MAO-B and BChE inhibition, suggesting the naphthalene moiety enhances interaction with enzyme active sites .
AChE/BChE Inhibition :
Cytotoxicity
- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide exhibits cisplatin-like cytotoxicity (IC₅₀ = 3.16 µM in HeLa cells), indicating that naphthalene-containing acetamides may disrupt cancer cell proliferation .
Key Research Findings and Trends
Substituent Effects: Electron-withdrawing groups (e.g., cyano, nitro) enhance enzyme-binding affinity but may reduce metabolic stability. Halogens improve lipophilicity but can increase toxicity risks .
Naphthalene Role :
- The naphthalene moiety contributes to π-π stacking interactions in enzyme active sites, as seen in MAO and AChE inhibitors .
Synthetic Flexibility :
- Click chemistry (e.g., triazole formation) allows rapid diversification of acetamide derivatives for structure-activity relationship (SAR) studies .
Q & A
Q. Table 1: Example NMR Data (Hypothetical)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Naphthalene (H-1) | 8.25 | Singlet |
| Cyanophenyl (C≡N) | 7.45 | Singlet |
| Amide (NH) | 9.80 | Broad |
Basic: How is the crystal structure of this compound determined using X-ray diffraction?
Answer:
Single-crystal X-ray diffraction (SCXRD) is performed on a colorless crystal (0.3–0.4 mm size) using Mo-Kα radiation (λ = 0.71073 Å). Data collection and refinement are executed via SHELX programs (e.g., SHELXL for refinement). Key parameters include:
- Space Group : Orthorhombic (e.g., Pbca).
- Unit Cell : a = 12.68 Å, b = 9.40 Å, c = 25.64 Å .
- Hydrogen Bonding : N–H···O interactions stabilize the lattice (e.g., N–H = 0.86 Å) .
Validation : Use PLATON or CCDC tools to check for missed symmetry or disorder .
Advanced: How to design experiments to evaluate its enzyme inhibitory activity (e.g., MAO-A/B or AChE)?
Answer:
- Enzyme Assays : Use fluorometric or spectrophotometric methods. For MAO-B inhibition:
- Substrate : Kynuramine (converted to 4-hydroxyquinoline, measured at λ = 315 nm).
- IC₅₀ Determination : Test compound at 0.01–100 µM concentrations; compare to safinamide (reference inhibitor) .
- Controls : Include clorgyline (MAO-A) and donepezil (AChE) for selectivity validation.
Data Analysis : Fit dose-response curves using GraphPad Prism. Address batch variability via triplicate runs .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
Contradictions may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Mitigation strategies:
- Reproducibility Checks : Replicate experiments with standardized protocols (e.g., OECD guidelines).
- Purity Assessment : Use HPLC (≥95% purity) and LC-MS to exclude degradation products.
- Structural Confirmation : Re-validate via SCXRD if batch-dependent activity is observed .
Advanced: How to perform molecular docking studies to predict target interactions?
Answer:
- Software : Use AutoDock Vina or Schrödinger Suite.
- Target Preparation : Retrieve MAO-B (PDB: 2V5Z) or AChE (PDB: 4EY7) structures from the PDB. Remove water and add polar hydrogens.
- Docking Parameters : Grid box centered on the active site (20 × 20 × 20 ų). Run 50 genetic algorithm iterations.
- Validation : Compare docking scores (∆G) with known inhibitors (e.g., safinamide ∆G = −9.2 kcal/mol) .
Advanced: How to analyze hydrogen-bonding networks in crystallographic data?
Answer:
- Software : Mercury (CCDC) or Olex2.
- Key Metrics : Bond distances (2.8–3.2 Å for N–H···O), angles (≥120°).
- Example : In N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide, N–H···O bonds form chains along the b-axis, stabilizing the 3D lattice .
Q. Table 2: Hydrogen-Bonding Parameters (Example)
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O | 2.95 | 156 |
Advanced: How to validate crystallographic models for publication?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
